3-(Methylthio)hexyl acetate

CAS No.: 51755-85-2

Cat. No.: VC3704404

Molecular Formula: C9H18O2S

Molecular Weight: 190.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51755-85-2 |

|---|---|

| Molecular Formula | C9H18O2S |

| Molecular Weight | 190.31 g/mol |

| IUPAC Name | 3-methylsulfanylhexyl acetate |

| Standard InChI | InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3 |

| Standard InChI Key | VIQXICKUKPVFRK-UHFFFAOYSA-N |

| SMILES | CCCC(CCOC(=O)C)SC |

| Canonical SMILES | CCCC(CCOC(=O)C)SC |

Introduction

Chemical Structure and Identification

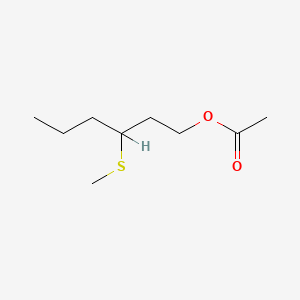

3-(Methylthio)hexyl acetate is an organosulfur compound with the molecular formula C₉H₁₈O₂S and a molecular weight of 190.303 g/mol . This compound is characterized by a hexyl chain with a methylthio group (-SCH₃) at the third carbon position and an acetate group at one end of the molecule. It belongs to the chemical class of thioesters, which contain both sulfur and ester functional groups.

The compound has several synonyms in scientific literature, including:

-

1-Hexanol, 3-(methylthio)-, acetate

-

3-(Methylsulfanyl)hexyl acetate

-

Lychee mercaptan acetate

The CAS Registry Number for this compound is 51755-85-2, which serves as its unique identifier in chemical databases . Its IUPAC Standard InChIKey is VIQXICKUKPVFRK-UHFFFAOYSA-N, providing a standardized way to represent its molecular structure in digital systems .

Structural Representation

Physical and Chemical Properties

3-(Methylthio)hexyl acetate possesses distinct physical and chemical properties that influence its behavior in various applications. These properties have been well-documented in chemical databases and scientific literature.

Basic Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Boiling Point | 216°C |

| Density | 0.982 |

| Refractive Index | 1.4640 |

| Flash Point | 76°C |

| LogP | 2.71 |

| Molecular Weight | 190.303 g/mol |

The relatively high boiling point of 216°C indicates its low volatility under normal conditions, while its LogP value of 2.71 suggests moderate lipophilicity, making it somewhat soluble in fats and oils .

Spectroscopic Properties

Occurrence and Natural Sources

While 3-(Methylthio)hexyl acetate can be synthetically produced, it has also been identified in natural sources.

Natural Occurrence

According to the research literature, this compound has been reported to occur naturally in yellow passion fruit . This finding is significant as it establishes the compound's status as a natural flavor component, which can have regulatory implications for its use in food applications. The presence of this compound in tropical fruits aligns with its sensory profile, which includes tropical flavor notes.

Biological Significance

Sensory Properties and Aroma Profile

The sensory characteristics of 3-(Methylthio)hexyl acetate are particularly important for its commercial applications in the flavor and fragrance industries.

Aroma Characteristics

At a concentration of 0.10% in dipropylene glycol, the compound exhibits sulfury, green, spicy, vegetable, and tropical odor notes . At a higher concentration of 1.0%, its aroma is characterized as sulfurous, green, spicy, pungent, and vegetative with a tropical nuance . The sulfurous aspect of its aroma is a defining characteristic that distinguishes it from many other fruit esters.

Taste Profile

The taste characteristics of 3-(Methylthio)hexyl acetate are described as sulfurous, tropical, biting, vegetative, and fruity . This unique combination of flavor attributes makes it valuable in creating complex flavor profiles, particularly for tropical fruit flavors and certain savory applications.

Industrial Applications

3-(Methylthio)hexyl acetate finds its primary applications in the flavor and fragrance industries, where its unique sensory properties are highly valued.

Flavor Applications

The compound is particularly useful in creating or enhancing tropical fruit flavors in food products. It is used in various consumer products including:

-

Chewing gum

-

Confectionery

-

Beverages

Research Findings

Scientific research on 3-(Methylthio)hexyl acetate has primarily focused on its sensory properties and potential applications in flavor systems.

Sensory Studies

Research has investigated how this compound interacts with other flavor components and its threshold values in various matrices. Studies have established its aroma characteristics at different concentrations, providing valuable information for flavor formulators. These studies help determine optimal usage levels to achieve desired sensory effects without creating off-notes or overwhelming other flavor components.

Analytical Methods

Analytical research has focused on methods for detecting and quantifying 3-(Methylthio)hexyl acetate in natural products and flavor formulations. Mass spectrometry has been particularly useful for identifying this compound, as evidenced by the NIST database entry which includes mass spectral data . These analytical methods are crucial for quality control in commercial applications and for research into natural occurrence.

Comparison with Similar Compounds

Understanding how 3-(Methylthio)hexyl acetate relates to similar flavor compounds provides context for its unique properties and applications.

Related Sulfur-Containing Flavor Compounds

Several compounds share structural similarities with 3-(Methylthio)hexyl acetate, including:

-

2-Methylthioethyl acetate

-

Methyl hexanoate

-

Ethyl 3-methylthiopropanoate

The distinctive combination of a methylthio group and a hexyl chain with an acetate group gives 3-(Methylthio)hexyl acetate its unique sensory profile compared to these related compounds. Each structural variation results in significant changes to the sensory properties, highlighting the structure-odor relationships in this class of compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume